2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride
Description
Chemical Identity and Nomenclature
The chemical compound this compound possesses a well-defined molecular structure characterized by specific chemical identifiers and nomenclature systems. The compound is officially registered under the Chemical Abstracts Service number 481001-07-4, establishing its unique chemical identity within the global chemical database. The molecular formula C12H14ClNO2 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 239.70 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its spirocyclic structure where the benzofuran and piperidine rings are connected through a shared spiro carbon atom. Alternative nomenclature includes spiro[benzofuran-3(2H),4'-piperidin]-2-one hydrochloride, which emphasizes the specific positioning of the spiro junction. The compound is also referenced by the Molecular Design Limited number MFCD06642605, providing additional identification within chemical databases.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's connectivity as Cl.O=C1OC2=CC=CC=C2C11CCNCC1, illustrating the spiro junction between the benzofuran carbonyl system and the piperidine ring. This notation provides a precise description of the molecular architecture, enabling accurate chemical database searches and structural analysis.
Historical Development of Spiropiperidine Scaffolds
The historical development of spiropiperidine scaffolds represents a significant evolution in synthetic organic chemistry, with systematic approaches emerging over the past several decades. The synthesis of spiropiperidines has gained prominence as medicinal chemists have increasingly explored new areas of three-dimensional chemical space, recognizing the unique structural properties these compounds offer. The literature from the last ten years demonstrates substantial methodological advances in the construction of 2-, 3-, and 4-spiropiperidines, with each type requiring distinct synthetic strategies.
Early synthetic approaches to spiropiperidine construction involved the formation of spiro rings on preformed piperidine frameworks, as well as the formation of piperidine rings on preformed carbocyclic or heterocyclic structures. These foundational methods established the groundwork for more sophisticated synthetic protocols that would follow. The development of radical cyclization approaches provided notable advances in spirobenzofuran synthesis, with intramolecular radical cyclization of bromo-substituted phenoxyl derivatives tethered to tetrahydropyridine rings yielding spirocyclic products with high selectivity and efficiency.
A significant methodological breakthrough came with the development of tin amine protocol reagents, commercially available reagents that enabled efficient access to substituted spiropiperidines through robust procedures involving copper-mediated radical additions to imines. These protocols represented important advances because they did not require protection of the piperidine nitrogen, streamlining synthetic procedures considerably. Concurrent developments included stereoselective synthesis protocols for spiropiperidine compounds, such as those developed for beta-secretase aspartyl protease inhibitors, which employed late-stage nitrogen-arylation of diazaspiro pharmacophores.
The establishment of continuous flow reactor technology for industrial-scale synthesis marked another important milestone in spiropiperidine development, enabling precise control over reaction parameters and improving both yield and purity while enhancing safety profiles for reactive intermediates. These technological advances facilitated the transition from laboratory-scale synthesis to industrial production, making spiropiperidine scaffolds more accessible for drug discovery programs.
Significance in Modern Heterocyclic Chemistry
The significance of this compound in modern heterocyclic chemistry stems from its unique structural properties and diverse applications in contemporary drug discovery programs. Spirocyclic scaffolds have become increasingly utilized in drug discovery owing to their inherent three-dimensionality and structural novelty, offering medicinal chemists access to previously unexplored chemical space. The versatility of spiro scaffolds has been demonstrated through numerous examples in the primary medicinal chemistry literature, highlighting their potential for developing novel therapeutic agents.
The compound's significance extends to its role as a potential bioisostere, where strained spiro heterocycles containing four-membered rings provide more rigid and denser molecular architectures. The inclusion of heteroatoms allows for the placement of exit vectors orthogonal to neighboring carbon-centered exit vectors, creating unique molecular geometries that can interact with biological targets in novel ways. This structural characteristic has proven particularly valuable in the design of compounds with improved metabolic stability and optimized lipophilicity profiles.
Research into orexin receptor antagonists has demonstrated the practical applications of spiropiperidine-based scaffolds, with compounds achieving potent and selective orexin-2 receptor antagonistic activity. Structure-activity relationship studies have revealed that spiropiperidine frameworks can provide exceptional selectivity profiles, with some compounds showing 450-fold selectivity against orexin-1 receptors while maintaining nanomolar potency. These findings underscore the importance of spirocyclic architecture in achieving precise biological target engagement.
The broader context of spiro-fused heterocyclic molecules reveals extensive biological and pharmaceutical properties, encouraging researchers to design advanced synthetic strategies for novel spiro-fused heterocyclic compounds. The fusion of spiro entities with heterocyclic scaffolds has resulted in compounds with diverse biological activities, including applications in areas ranging from analgesic development to enzyme inhibition. The wide range of applications and interesting biological properties have stimulated significant research interest, leading to numerous publications focused on synthetic methodologies and biological evaluations.
Recent synthetic methodology developments have focused on the construction of bio-active spiro-fused heterocyclic molecules through various strategies including one-pot multi-component synthesis and multi-step methods utilizing different organic reactions. These advances have expanded the accessible chemical space and enabled the preparation of increasingly complex molecular architectures. The continuous development of new synthetic approaches reflects the ongoing importance of spirocyclic compounds in modern medicinal chemistry and drug discovery efforts.
Properties
IUPAC Name |
spiro[1-benzofuran-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCIRVUHMWNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3OC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678251 | |
| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481001-07-4 | |
| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Preparation Methods
The synthesis of 2H-spiro[benzofuran-3,4'-piperidin]-2-one and its hydrochloride salt typically follows a multi-step sequence involving:
- Formation of the benzofuran moiety
- Construction of the piperidinone ring
- Spirocyclization to join the two ring systems at a quaternary carbon center
- Salt formation with hydrochloric acid to yield the hydrochloride salt
Multi-Step Synthesis via Acyl Anion Equivalents and Intramolecular Cyclization
A representative synthetic approach adapted from closely related spiro[benzofuran-piperidin] scaffolds involves:
- Step 1: Preparation of a benzofuran precursor, often starting from substituted benzaldehydes such as 5-bromo-2-fluorobenzaldehyde, converted to dithiane derivatives to serve as acyl anion equivalents. This facilitates the formation of a benzylic carbon-carbon bond by nucleophilic addition.
- Step 2: Formation of the piperidinone ring via condensation or cyclization reactions with appropriate amine-containing intermediates (e.g., piperidone derivatives).
- Step 3: Intramolecular nucleophilic aromatic substitution (SNAr) or intramolecular Heck cyclization to close the dihydrofuran ring and form the spirocyclic core.
- Step 4: Purification and isolation of the spiro compound, followed by treatment with hydrochloric acid to generate the hydrochloride salt form.
This method yields the spiro scaffold in approximately 42–53% overall yield, depending on reaction conditions and substrate variations.
Intramolecular Heck Cyclization Approach
Another efficient route involves:
- Step 1: Formation of an intermediate bearing both the benzofuran and piperidine moieties with appropriate leaving groups positioned for cyclization.
- Step 2: Palladium-catalyzed intramolecular Heck reaction to forge the spirocyclic bond, enabling ring closure with high regio- and stereoselectivity.
- Step 3: Subsequent oxidation or reduction steps to adjust the oxidation state of the carbon at the spiro center, tailoring the scaffold for further derivatization.
- Step 4: Conversion to hydrochloride salt by reaction with HCl in an appropriate solvent.
This method is notable for its modularity and ability to generate diverse analogues for compound library synthesis.
Detailed Reaction Scheme Summary
Research Findings and Analysis
- Overall Yield: The synthesis typically achieves an overall yield of approximately 47%, as documented in detailed studies on related spiro[benzofuran-piperidin] scaffolds.
- Versatility: The scaffold allows selective and sequential derivatization, particularly at amino and aryl bromide functional groups, enabling the generation of compound libraries for biological screening.
- Stereochemistry: The preparation methods allow control over stereochemical outcomes, including the formation of diastereomers and unsaturated analogues, which are important for biological activity modulation.
- Synthetic Efficiency: Use of intramolecular Heck cyclization and acyl anion equivalents provides a concise and efficient route to the complex spirocyclic structure, minimizing the number of purification steps and improving scalability.
- Salt Formation: Conversion to the hydrochloride salt enhances compound stability and solubility, facilitating handling and biological evaluation.
Notes on Experimental Conditions and Optimization
- Temperature Control: Low temperatures (e.g., −78 °C) are often employed during lithiation or deprotonation steps to avoid side reactions such as aromatic metallation.
- Catalyst Selection: Palladium catalysts for Heck cyclization are chosen based on ligand environment to optimize yield and selectivity.
- Purification: Chromatographic techniques are used to isolate intermediates and final products, with salt formation aiding crystallization and purity.
- Functional Group Compatibility: Protecting groups may be employed to mask reactive sites during multi-step synthesis, allowing selective transformations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The applications of 3H-Spiro[2-benzofuran-1,4'-piperidine]hydrochloride are varied and primarily centered around scientific research, with notable uses in pharmaceutical development, neuropharmacology, material science, and biological research . This compound is also a versatile building block in chemical synthesis, enabling the creation of complex molecules .
Scientific Research Applications
Pharmaceutical Development
3H-Spiro[2-benzofuran-1,4'-piperidine]hydrochloride is a key intermediate in synthesizing various pharmaceuticals, particularly drugs that target neurological disorders .
Neuropharmacology
Due to its unique structure, this compound allows researchers to investigate its effects on neurotransmitter systems. This makes it valuable for studying treatments for conditions such as depression and anxiety .
Material Science
The compound can be incorporated into polymers to enhance their mechanical properties, offering potential applications in creating stronger and more durable materials .
Biological Research
It is used in studies that investigate the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents .
Chemical Synthesis
3H-Spiro[2-benzofuran-1,4'-piperidine]hydrochloride acts as a versatile building block in organic synthesis, allowing chemists to create a variety of complex molecules efficiently .
Mechanism of Action
2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride can be compared with other similar compounds, such as benzofuran derivatives and piperidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific spirocyclic structure, which may confer distinct properties and advantages over other compounds.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Stable under sealed, dry conditions at room temperature .
- Availability : Currently discontinued or out of stock in major chemical catalogs (e.g., CymitQuimica, ECHEMI) .
Comparison with Structural Analogs
Key Structural Analogues and Their Properties
The following table summarizes structurally similar spirocyclic compounds, emphasizing differences in core scaffolds, substituents, and functional groups:
Structural and Functional Differences
Core Scaffold: Benzofuran vs. Substituents: Chloro (CAS 1153984-72-5) and bromo (CAS 921760-46-5) substituents enhance electrophilicity and may improve target binding affinity .
Physicochemical Properties :
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for bioavailability .
- Stability : Spiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 356072-46-3) requires storage under inert gas at 2–8°C, suggesting higher sensitivity than the benzofuran analog .
Bioactivity :
- While the target compound lacks direct activity data, Spiro[indoline-3,4'-piperidin]-2-one derivatives are intermediates in kinase inhibitors (e.g., CDK and JAK inhibitors) .
- 6-Bromo and 6-chloro analogs (CAS 921760-46-5, 1153984-72-5) show antimicrobial and CNS activity, likely due to halogen-enhanced membrane penetration .
Research and Commercial Landscape
Commercial Availability
- Active Analogs : Spiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 356072-46-3) remains available at >98% purity, underscoring its utility in drug discovery .
Biological Activity
The compound 2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride is part of a class of spirocyclic compounds that exhibit diverse biological activities. Its unique structural features, including the spirocyclic framework and the presence of functional groups, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound is characterized by a spirocyclic arrangement that includes a benzofuran moiety and a piperidine ring. The hydrochloride form enhances its solubility and stability in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. The antimicrobial efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
In vitro studies demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 10.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, including kinases that regulate cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that lead to cell death in cancerous cells.
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, which can trigger apoptotic pathways.
Case Studies
A recent case study involving animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of 2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride?
Methodological Answer: To confirm identity and purity, use a combination of spectroscopic, chromatographic, and reference standard-based methods:
- Infrared Spectroscopy (IR): Compare the compound’s IR spectrum to a reference standard, focusing on key functional groups (e.g., carbonyl stretch at ~1970 cm⁻¹ for structural validation) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity ≥95% .
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra in DMSO-d6 to verify the spirocyclic and piperidine moieties .
- Reference Standards: Cross-validate against pharmacopeial impurity standards (e.g., EP/BP impurities) to identify and quantify byproducts .
Q. Table 1: Analytical Parameters
| Technique | Parameters | Target Criteria |
|---|---|---|
| IR | 1970 cm⁻¹ (carbonyl) | Match to reference spectrum |
| HPLC | C18 column, 254 nm, 70:30 buffer:ACN | Purity ≥95% |
| NMR | DMSO-d6, 400 MHz | Full structural assignment |
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer: Stability is influenced by temperature, solvent, and container material:
Q. Table 2: Storage Guidelines
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C | Prevents thermal degradation |
| Container | Glass (non-reactive) | Avoids leaching |
| Solvent | Anhydrous DMSO | Maintains solubility and stability |
Advanced Research Questions
Q. How can structural analogs of this compound be synthesized and characterized?
Methodological Answer: Synthesize analogs via spirocyclic scaffold modification:
- Acylation Reactions: React the parent compound with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C, yielding analogs with >90% purity after silica gel chromatography .
- Halogenation: Introduce bromine or fluorine at the benzofuran ring using N-bromosuccinimide (NBS) or Selectfluor™ in acetonitrile .
- Characterization: Use X-ray crystallography (1.9 Å resolution) to resolve stereochemistry and GC-MS for molecular ion validation (e.g., m/z 557.09 for the parent compound) .
Q. Table 3: Synthesis of Analogs
| Analog | Method | Yield | Characterization |
|---|---|---|---|
| 6-Bromo derivative | NBS in ACN | 75% | GC-MS (m/z 557.09) |
| 1-Acetyl derivative | AcCl in DCM | 92% | X-ray crystallography |
Q. What methodologies resolve contradictions in pharmacological data across studies?
Methodological Answer: Address discrepancies using:
- Receptor Binding Assays: Compare affinity (IC₅₀) for targets like 5-HT1B receptors using radioligand displacement (e.g., [³H]-SB-224289). Note species-specific differences (e.g., human vs. rodent receptors) .
- Structure-Activity Relationship (SAR) Studies: Modify substituents on the benzofuran or piperidine rings to isolate pharmacophore contributions. For example, methyl groups at the 2'-position enhance 5-HT1B antagonism by 3-fold .
- In Vitro/In Vivo Correlation: Use PK/PD modeling to reconcile discrepancies between cellular assays and animal models (e.g., bioavailability limitations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
